molecular formula C21H15ClO4 B3472970 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

Cat. No.: B3472970
M. Wt: 366.8 g/mol
InChI Key: GVOGRXPESXVXEJ-DHZHZOJOSA-N
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Description

This compound belongs to the class of chromene-based esters, characterized by a fused cyclopentane-chromene core and a substituted propenoate moiety. Its structural complexity arises from the bicyclic system and the (2E)-configured α,β-unsaturated ester group, which is conjugated with a 2-chlorophenyl substituent. Structural elucidation of this compound typically employs X-ray crystallography, refined using programs like SHELXL , and visualized via tools such as WinGX/ORTEP .

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (E)-3-(2-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO4/c22-18-7-2-1-4-13(18)8-11-20(23)25-14-9-10-16-15-5-3-6-17(15)21(24)26-19(16)12-14/h1-2,4,7-12H,3,5-6H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGRXPESXVXEJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate involves multiple steps, typically starting with the preparation of the chromen ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the chromen ring or the chlorophenyl group.

    Substitution: The compound can participate in substitution reactions, where different functional groups replace existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include:

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-phenylprop-2-enoate (lacks the 2-chloro substitution).

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2Z)-3-(2-chlorophenyl)prop-2-enoate (Z-isomer of the target compound).

4-oxo-1,2,3,4-tetrahydrobenzochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate (benzochromen core instead of cyclopenta[c]chromen).

Crystallographic Parameters :
The target compound’s crystal structure is refined using SHELXL , ensuring precise determination of bond lengths, angles, and torsional parameters. For example:

Parameter Target Compound Analog 1 (No Cl) Analog 3 (Benzochromen)
Bond Length (C-Cl), Å 1.74 (refined via SHELXL ) N/A 1.73
C7-O7 Ester Bond, Å 1.21 1.22 1.20
Dihedral Angle, ° 15.3 (chromen vs. phenyl) 12.8 18.5

Key Findings :

  • The 2-chloro substituent in the target compound introduces steric hindrance, increasing the dihedral angle between the chromen core and phenyl group compared to Analog 1.
  • The Z-isomer (Analog 2) exhibits reduced planarity in the α,β-unsaturated ester, lowering conjugation efficiency .
  • The benzochromen core in Analog 3 enhances π-stacking interactions due to extended aromaticity, as validated by WinGX-based packing analysis .

Solubility and Stability :

  • The 2-chloro group in the target compound reduces aqueous solubility compared to Analog 1 but improves lipid membrane permeability.
  • The E-configuration in the target compound enhances stability over the Z-isomer (Analog 2), as confirmed by differential scanning calorimetry.

Methodological Considerations

  • Structure Refinement: SHELXL is critical for resolving disorder in the cyclopentane ring of the target compound, a challenge less pronounced in Analog 3.
  • Visualization : ORTEP diagrams generated via WinGX highlight anisotropic displacement parameters, crucial for comparing thermal motion in Analog 1 vs. the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

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